Product packaging for 2-Amino-2-phenylacetamide(Cat. No.:CAS No. 700-63-0)

2-Amino-2-phenylacetamide

Cat. No.: B042336
CAS No.: 700-63-0
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-phenylacetamide is a valuable phenylglycine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both an amino group and an amide group attached to a central chiral carbon, making it a useful precursor for the synthesis of more complex molecules, including pharmacologically active compounds and chiral ligands. Its structure is of particular interest in neuroscience research, as it is a key intermediate in the synthesis of compounds that interact with neurotransmitter systems. Researchers utilize this compound to develop novel molecules with potential activity at various biological targets. The compound's amide functionality provides metabolic stability, while the amino group offers a handle for further chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid to ensure consistency and reproducibility in experimental outcomes. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B042336 2-Amino-2-phenylacetamide CAS No. 700-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863871
Record name 2-Amino-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-63-0
Record name 2-Amino-2-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-phenylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for 2-Amino-2-phenylacetamide

Chemoenzymatic methods are prized for their high stereocontrol under mild reaction conditions, although they often require careful optimization of parameters like pH and temperature. These approaches leverage the catalytic prowess of enzymes to achieve high enantioselectivity.

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of organic nitriles directly to the corresponding carboxylic acids and ammonia. nih.govmdpi.com They are particularly valuable in biotechnology for the enantioselective hydrolysis of racemic α-substituted nitriles. nih.gov The precursor, 2-aminophenylacetonitrile (phenylglycinonitrile), can be enantioselectively hydrolyzed by nitrilases to produce optically active phenylglycine or, in some cases, the desired this compound. nih.govresearchgate.net

Research has focused on nitrilases from various microbial sources, such as Pseudomonas fluorescens EBC191 and Alcaligenes faecalis ATCC 8750. nih.gov The nitrilase from P. fluorescens has been extensively studied, and through protein engineering, variants have been created that exhibit altered substrate specificity and enantioselectivity. mdpi.comresearchgate.net For instance, wild-type nitrilase from P. fluorescens EBC191 converts various phenylacetonitriles with moderate enantioselectivity, sometimes forming significant amounts of the corresponding amides. nih.gov Specific mutants have been developed that can favor the production of (R)-phenylglycine with high enantiomeric excess (ee) from racemic phenylglycinonitrile, achieving yields up to 81% under optimized alkaline conditions that facilitate a dynamic kinetic resolution. researchgate.net This process involves the racemization of the unreacted (S)-phenylglycinonitrile, allowing for a theoretical yield greater than 50%. researchgate.net

Table 1: Research Findings on Nitrilase-Catalyzed Hydrolysis of Phenylglycinonitrile and Analogs
Enzyme Source / VariantSubstratePrimary Product(s)Key FindingsReference
Pseudomonas fluorescens EBC191 (Wild-Type)(R,S)-PhenylglycinonitrilePhenylglycine and Phenylglycine AmideConverts various phenylacetonitriles with moderate enantioselectivity. nih.gov nih.gov
Pseudomonas fluorescens EBC191 (Mutant)(R,S)-Phenylglycinonitrile(R)-PhenylglycineAchieved ee values ≥ 95% and yields up to 81% via dynamic kinetic resolution. researchgate.net researchgate.net
Alcaligenes faecalis ATCC 8750(R,S)-Mandelonitrile(S)-MandeloamideA single point mutation converted a highly R-specific nitrilase into an enzyme favoring S-amide formation. nih.gov nih.gov
Burkholderia xenovorans2-Amino-2-phenylacetonitrile(R)-PhenylglycineSelected as an effective catalyst for enantioselective hydrolysis of aromatic α-amino nitriles. researchgate.net researchgate.net

Traditional chemical synthesis remains a cornerstone for producing this compound, with methods focusing on the separation of racemates or the direct, stereocontrolled synthesis of a single enantiomer.

Resolution is a process for separating a racemic mixture into its constituent enantiomers. libretexts.org Since enantiomers possess identical physical properties, this is typically achieved by converting them into diastereomers, which have different physical properties and can be separated by methods like crystallization. libretexts.org

A widely used method for resolving racemic amines or carboxylic acids is the formation of diastereomeric salts using an enantiomerically pure resolving agent. libretexts.orglibretexts.org For the resolution of racemic this compound, a chiral acid is employed. L-(+)-Tartaric acid is a common choice for this purpose. libretexts.org The reaction of the racemic base with the single-enantiomer acid creates a mixture of two diastereomeric salts, ((R)-amide·(R,R)-acid) and ((S)-amide·(R,R)-acid), which can then be separated based on differences in solubility through fractional crystallization. libretexts.org After separation, the desired enantiomer of the amide is recovered by treatment with a base to neutralize the acid. libretexts.org

Table 2: Chiral Resolution of (±)-2-Amino-2-phenylacetamide via Diastereomeric Salt Formation
ParameterDetails
Racemate(±)-2-Amino-2-phenylacetamide
Resolving AgentL-(+)-Tartaric acid
SolventEthanol/Water (3:1)
MethodFractional Crystallization
Recrystallization Cycles3
Yield of (R)-Enantiomer40%
Enantiomeric Excess (ee)99.5%

Data sourced from Benchchem.

Asymmetric catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. acs.org This approach is highly efficient and is favored in industrial settings for its scalability and potential to minimize waste.

One prominent strategy is the asymmetric hydrogenation of prochiral enamides. Catalysts such as Ruthenium(BINAP) complexes are effective for the enantioselective reduction of α-acetamidocinnamic acid derivatives to produce (R)-2-amino-2-phenylacetamide with high yield and enantioselectivity. Another method involves the borane-mediated asymmetric reduction of a ketone precursor, 2-phenyl-2-oxoacetamide, using a chiral oxazaborolidine catalyst like the Corey–Bakshi–Shibata (CBS) catalyst.

Table 3: Asymmetric Catalysis Methods for Enantioselective Synthesis
MethodSubstrateCatalyst/ReagentConditionsYieldEnantiomeric Excess (ee)Reference
Transition Metal-Catalyzed Asymmetric Hydrogenation(Z)-α-Acetamidocinnamic acid0.5 mol% Ru(BINAP) complexMethanol (B129727), 50 bar H₂, 50°C92–95%>98% [R]
Borane-Mediated Asymmetric Reduction2-Phenyl-2-oxoacetamide(S)-CBS catalyst, BH₃·THFTetrahydrofuran, -20°C88%96%

Chemical Synthesis Strategies

Asymmetric Catalysis for Enantioselective Production
Asymmetric Hydrogenation of Prochiral Enamide Precursors

A significant route for producing enantiomerically pure this compound involves the asymmetric hydrogenation of prochiral enamide precursors. This method is particularly valued for its high enantioselectivity.

The use of Ruthenium(II) complexes containing the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a cornerstone of this approach. These catalysts facilitate the highly enantioselective reduction of α-acetamidocinnamic acid derivatives to yield (R)-2-amino-2-phenylacetamide. The reaction mechanism for Ru(BINAP) catalyzed hydrogenation often involves a monohydride-unsaturate pathway. nih.gov This process is distinct from the dihydride mechanism observed with Rhodium-based catalysts. nih.gov The Ru-BINAP system has proven to be superior in certain complex syntheses. mdma.ch

Key parameters for this reaction include the use of a (Z)-α-Acetamidocinnamic acid as the substrate, a catalytic amount of a Ru(BINAP) complex (e.g., 0.5 mol%), methanol as the solvent, and hydrogen gas pressure typically around 50 bar at a temperature of 50°C. These conditions can lead to high yields (92-95%) and excellent enantiomeric excess (ee) of over 98% for the desired (R)-enantiomer.

Table 1: Asymmetric Hydrogenation of Prochiral Enamide Precursors using Ru(BINAP) Complexes

ParameterDetails
Substrate (Z)-α-Acetamidocinnamic acid
Catalyst 0.5 mol% Ru(BINAP) complex
Solvent Methanol
Pressure 50 bar H₂
Temperature 50°C
Yield 92–95%
Enantiomeric Excess (ee) >98% [R]
2.1.2.2.1.1. Application of Ru(BINAP) Complexes[1]
Hydrolysis of Imidamide Precursors

Another synthetic route to this compound is through the hydrolysis of imidamide precursors. This method can be conducted under green conditions, for example, by utilizing an I₂-SDS-water system.

Aminolysis Reaction of Acetophenone (B1666503)

The preparation of this compound can also be achieved via the aminolysis of acetophenone. This transformation represents a direct approach to introducing the amino functionality. In some instances, a one-pot, two-step mechanochemical procedure has been developed for the Beckmann rearrangement of in-situ synthesized oximes from acetophenone to yield N-phenylacetamide. rsc.org

Nitration of Phenylacetic Acid

A classical approach to synthesizing this compound involves the nitration of phenylacetic acid. biosynth.com This method typically requires the use of strong acids. biosynth.com A process for the nitration of aromatic compounds under mild, non-corrosive conditions has been developed, which involves an activated mixture of a silicate, an acid anhydride, and an organic solvent, followed by the addition of nitric acid. google.com

Oxidation of Benzoic Acid with Nitric Acid

The synthesis can also proceed through the oxidation of benzoic acid with nitric acid. biosynth.com This method, similar to the nitration of phenylacetic acid, is a traditional route that involves strong oxidizing conditions. biosynth.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to reduce environmental impact. Key principles include waste prevention, atom economy, and the use of less hazardous chemicals. acs.org

The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. acs.org For instance, catalytic hydrogenations with systems like Ru(BINAP) are more atom-economical than classical reductions. acs.org The concept of atom economy, developed by Barry Trost, is a measure of how many atoms of the reactants are incorporated into the final product. acs.org

Green chemistry also encourages the reduction or elimination of solvents or the use of greener solvents like water or ionic liquids. frontiersin.org For example, the hydrolysis of imidamide precursors for this compound synthesis can be performed in an I₂-SDS-water system, which is considered a greener approach. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature, although the poor solubility of many organic reagents in water can be a limitation. frontiersin.org Surfactants can be used to overcome this issue by forming micelles. frontiersin.org

Furthermore, the development of continuous flow systems for reactions can significantly reduce reaction times and improve waste management, aligning with green chemistry principles.

Aqueous Media Reactions for Sustainable Synthesis

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, and its application to the synthesis of this compound derivatives has been a subject of investigation. One notable example is the Ugi three-component reaction (Ugi-3CR) for the synthesis of 2-arylamino-2-phenylacetamide derivatives. This reaction, which involves an aldehyde, an amine, and an isocyanide, can be effectively carried out in water. rsc.orgresearchgate.net The use of water as a solvent not only minimizes the environmental impact associated with volatile organic solvents but can also enhance reaction rates and selectivity. rsc.org Boric acid has been identified as an effective catalyst for this transformation in aqueous media, promoting the reaction under mild, room temperature conditions. researchgate.net The resulting 2-arylamino-2-phenylacetamides can be subsequently hydrolyzed to yield valuable α-amino acids. researchgate.net

Nanoparticle Catalysis in this compound Derivatives Synthesis

Nanoparticle catalysis has emerged as a powerful tool in organic synthesis, offering high catalytic activity and the potential for catalyst recycling. researchgate.net Zinc oxide nanoparticles (ZnO-NPs) have proven to be particularly effective in this context. researchgate.netrsc.org

Derivatization Strategies and Analogue Synthesis

The structural scaffold of this compound lends itself to a variety of derivatization strategies, enabling the synthesis of a wide range of analogues with potential applications in medicinal chemistry and materials science.

Synthesis of Substituted Phenylacetamide Derivatives

The core structure of this compound can be readily modified to create a library of substituted derivatives. One common approach involves multicomponent reactions, such as the Ugi reaction, which allows for the introduction of diverse substituents in a single step. rsc.orgrsc.orgnih.gov For instance, by varying the aldehyde, amine, and isocyanide components in the Ugi reaction, a wide array of N-alkyl and N-aryl substituted this compound derivatives can be synthesized. nih.govrsc.org Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other functional groups onto the phenyl ring of the molecule. chemscene.com These strategies provide a powerful platform for generating structural diversity and exploring structure-activity relationships.

Formation of Quinazolinones from this compound Precursors

This compound and its precursors can serve as starting materials for the synthesis of more complex heterocyclic structures, such as quinazolinones. Quinazolinones are a class of compounds with a broad spectrum of biological activities. thieme-connect.comacs.org The synthesis of quinazolinones often involves the condensation of an ortho-aminobenzamide derivative with a suitable one-carbon source. researchgate.netnih.gov In this context, derivatives of this compound can be envisioned to participate in cyclization reactions to form quinazolinone-containing scaffolds. For example, a 2-aminobenzamide (B116534) moiety can be coupled with various aldehydes or alcohols to construct the quinazolinone ring system. acs.orgresearchgate.net While direct conversion of this compound to a simple quinazolinone is not straightforward, its functional groups can be manipulated to create suitable precursors for quinazolinone synthesis.

Synthesis of 2-Arylamino-2-phenylacetamide Derivatives

A series of 2-(2-aryl amino) phenylacetamide derivatives have been synthesized to explore their biological activities. The general synthetic pathway involves the initial conversion of a substituted phenylacetic acid to its corresponding acid chloride, followed by reaction with an appropriate aromatic amine.

The synthesis commences with the reaction of a substituted phenylacetic acid with thionyl chloride in chloroform (B151607) to generate the phenylacetyl chloride derivative. This intermediate is then reacted with an aromatic amine, such as an aniline (B41778) derivative or antipyrine, in the presence of pyridine (B92270) at reflux for three hours. The reaction mixture is subsequently worked up by evaporation of the solvent, washing with a saturated sodium bicarbonate solution, and extraction with ether to yield the final 2-arylamino-2-phenylacetamide product. cyberleninka.ru

Table 1: Synthesis of 2-(2-Aryl amino) phenyl acetamide (B32628) derivatives cyberleninka.ru

Starting Phenylacetic Acid Aromatic Amine Resulting Product
Phenylacetic acid 2-Amino-4-chlorophenol 2-(4-Chloro-2-hydroxyanilino)-2-phenylacetamide
Phenylacetic acid 4-Nitroaniline 2-(4-Nitroanilino)-2-phenylacetamide
4-Chlorophenylacetic acid 2-Amino-4-chlorophenol 2-(4-Chloro-2-hydroxyanilino)-2-(4-chlorophenyl)acetamide
4-Chlorophenylacetic acid 4-Nitroaniline 2-(4-Chlorophenyl)-2-(4-nitroanilino)acetamide
4-Fluorophenylacetic acid 2-Amino-4-chlorophenol 2-(4-Chloro-2-hydroxyanilino)-2-(4-fluorophenyl)acetamide
4-Fluorophenylacetic acid 4-Nitroaniline 2-(4-Fluorophenyl)-2-(4-nitroanilino)acetamide
4-Fluorophenylacetic acid Antipyrine 2-(1,5-Dimethyl-2-phenyl-1,2-dihydro-3-oxo-pyrazol-4-ylamino)-2-(4-fluorophenyl)acetamide

Preparation of 2-(Formylamino)-2-phenylacetamide

2-(Formylamino)-2-phenylacetamide is a key intermediate in organic synthesis. ontosight.ai Its preparation can be achieved through various synthetic routes, with a common method involving the formylation of an amino group on a phenylacetamide precursor. ontosight.ai The structural arrangement of a formylamino group attached to a phenylacetamide backbone imparts specific chemical properties that are useful for further molecular elaboration. ontosight.ai While specific detailed procedures for its direct synthesis are not extensively published in primary literature, general methods for formylation are well-established. For instance, the synthesis of related structures like 4-nitrophenyl-[2-(formylamino)-l,3-thiazol-4-yl]acetate involves the reaction of p-nitrophenol with [2-(formylamino)-l,3-thiazol-4-yl]acetyl chloride in the presence of potassium carbonate. google.com This suggests that a similar acylation strategy could be employed for the synthesis of 2-(formylamino)-2-phenylacetamide.

Synthesis of 2-(Alkylamino)acetamides

New 2-(alkylamino)acetamides have been synthesized and characterized. researchgate.net A general method for their preparation involves the reaction of an appropriate amine with an α-haloacetamide. For example, a series of 4-(alkylamino)benzyl-N-methylamides were synthesized by reacting the corresponding carboxylic acids with 4-(alkylamino)benzylamines in the presence of O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate (HBTU) at room temperature, which produced good yields. clockss.org

Synthesis of Penicillin Derivatives Incorporating this compound Moiety

Penicillin derivatives with a this compound moiety have been synthesized and show significant antimicrobial activity. google.com The synthetic strategy involves the acylation of the amino group of a penamic acid precursor. Specifically, 6-aminopenicillanic acid (6-APA) or a related derivative is acylated using an activated form of a substituted 2-amino-2-phenylacetic acid. The acylating agent is typically a phenylacetyl chloride or a mixed anhydride. google.com This reaction couples the this compound side chain to the β-lactam core of the penicillin, resulting in a semi-synthetic penicillin. google.com

Synthesis of Thiadiazole Derivatives as HIV-1 Reverse Transcriptase Inhibitors

Thiadiazole derivatives incorporating a phenylacetamide structure have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov One synthetic approach involves synthesizing 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives. These compounds have shown potent anti-HIV-1 activity. nih.gov Another series of compounds, 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamates, also demonstrated inhibitory effects on HIV-1 replication. nih.gov The synthesis of these molecules generally involves multi-step sequences, starting from simpler aromatic precursors and building the thiadiazole and acetamide components through sequential reactions. The electronic properties of substituents on the phenyl ring have been shown to influence the antiviral potency. mdpi.com

Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives

A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized, primarily for evaluation as potential anticancer agents. nih.govnih.govresearchgate.net The synthesis is achieved through an amidation reaction. In a typical procedure, a substituted phenylacetic acid is activated with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like acetonitrile (B52724) at room temperature. nih.govnih.govresearchgate.net Following this activation, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is added to the reaction mixture, and stirring is continued for an extended period, typically 24 hours. nih.gov The product is then isolated through extraction and purified by chromatography. nih.gov

Table 2: Examples of Synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives and their Yields nih.gov

Phenylacetic Acid Substituent Yield (%) Melting Point (°C)
4-Bromo 68 198
4-Nitro 63 224

Synthesis of 2-Amino-N-(p-Chlorophenyl) acetamide Derivatives

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized and evaluated for their antibacterial properties. irejournals.comirejournals.com The synthesis starts with the preparation of 2-bromo-N-(p-chlorophenyl) acetamide. This is achieved by reacting 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com The resulting bromo-intermediate then undergoes a nucleophilic substitution reaction with various amines at room temperature in a biphasic system of dichloromethane (B109758) and a saturated potassium carbonate solution to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com

Table 3: Synthesis of 2-Amino-N-(p-Chlorophenyl) acetamide Derivatives irejournals.com

Reactant Amine Resulting Product
Butylamine N-(4-Chlorophenyl)-2-(butylamino)acetamide
Octylamine N-(4-Chlorophenyl)-2-(octylamino)acetamide
Piperidine N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide

Pharmacological and Biological Activity Research

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of 2-Amino-2-phenylacetamide are rooted in its ability to interact with several critical components of cellular signaling and metabolic pathways. Its chiral nature, existing in (R) and (S) enantiomeric forms, is of particular interest in pharmacological applications, with the (R)-configuration often being the focus of research.

NMDA Receptor Antagonism and its Implications in Neurological Disorders

This compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is fundamental to excitatory neurotransmission in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. mdpi.com

Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg2+). mdpi.com Its activation, which requires the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine, leads to the removal of this block and allows for the influx of cations, most notably calcium (Ca2+). mdpi.com However, excessive activation of NMDA receptors can lead to an overabundance of intracellular Ca2+, a condition known as excitotoxicity, which is implicated in the pathophysiology of various neurological disorders. mdpi.com

The antagonistic action of this compound at the NMDA receptor suggests its potential for therapeutic applications in conditions characterized by NMDA receptor dysfunction. google.com By modulating the activity of these receptors, it may help in managing neurological disorders such as depression and chronic pain. Research into NMDA receptor antagonists has shown potential for anticonvulsant, anti-ischemic, and anxiolytic-like properties. mdpi.com The development of NMDA receptor antagonists is a significant area of research for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.comgoogle.com

Adenosine (B11128) A1 Receptor Modulation and Neurotransmitter Release

This compound also influences neurotransmitter release through its interaction with adenosine A1 receptors. The adenosine A1 receptor, a G protein-coupled receptor, is widely expressed in the central nervous system and plays an inhibitory role in neurotransmission. frontiersin.orgwikipedia.org

Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. wikipedia.org This cascade also involves the activation of certain potassium channels and the inhibition of calcium channels, which collectively leads to a reduction in the release of various neurotransmitters. wikipedia.org This modulation of neurotransmitter release is crucial for processes such as sleep regulation and neuroprotection.

The interaction of this compound with adenosine A1 receptors can, therefore, modulate excitatory signaling pathways within the brain. This mechanism contributes to its potential neuroprotective effects. frontiersin.org The A1 receptor is a target for therapies aimed at conditions like cardiac ischemia-reperfusion injury, epilepsy, and neuropathic pain. frontiersin.org

Receptor TargetMechanism of ActionPotential Implications
NMDA Receptor AntagonismTreatment of neurological disorders (e.g., depression, chronic pain)
Adenosine A1 Receptor Modulation of neurotransmitter releaseNeuroprotection, sleep regulation

Enzyme Inhibition Studies

Research has also explored the potential of this compound and its derivatives to inhibit various enzymes, which could have significant therapeutic implications.

There is evidence to suggest that this compound may inhibit the enzyme Phenylalanine Hydroxylase (PAH). PAH is a critical enzyme in the metabolism of the amino acid phenylalanine. A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU), which is characterized by elevated levels of phenylalanine in the blood and can cause severe intellectual disability if untreated. researchgate.net The potential of compounds to act as pharmacological chaperones for PAH is an area of active investigation for PKU treatment. researchgate.net

Studies have indicated that this compound can inhibit the replication of DNA by binding to the protein polymerase. biosynth.com This binding action is thought to block the transfer of amino acids from tRNA to the growing DNA strand, which can ultimately lead to apoptosis in susceptible cells. biosynth.com This mechanism suggests a potential for this compound in research related to cell proliferation and cancer.

While direct studies on this compound are limited, related phenylacetamide derivatives have been investigated for their ability to inhibit thymidylate synthase. scielo.br Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govelifesciences.org Inhibition of this enzyme disrupts DNA replication and repair, making it a key target in cancer therapy. nih.gov For instance, research on 2-chloro-N-phenylacetamide has suggested that its antifungal activity may involve the inhibition of thymidylate synthase. scielo.br The development of molecules that can disrupt the dimerization of thymidylate synthase is an innovative strategy being explored for cancer treatment. elifesciences.org

Enzyme TargetMechanism of InhibitionPotential Therapeutic Application
Phenylalanine Hydroxylase (PAH) Potential inhibitionManagement of Phenylketonuria (PKU)
DNA Polymerase Binding to the protein, blocking amino acid transferResearch into cell proliferation and apoptosis
Thymidylate Synthase Potential inhibition by derivativesAntifungal and anticancer research
Inhibition of DNA Replication by Polymerase Binding

Interactions with Biological Targets in Drug Design

This compound, a chiral organic compound, possesses a structure that facilitates interactions with multiple biological systems. Its (R)-enantiomer, in particular, has been noted for its biological activity. The compound's ability to interact with various biological targets makes it a valuable scaffold in drug design and an essential intermediate in the synthesis of pharmaceuticals.

Key biological targets and mechanisms of interaction that have been identified include:

NMDA Receptor Antagonism: The compound is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory functions, and its modulation is a target for treating neurological disorders like depression and chronic pain.

Adenosine A1 Receptor Modulation: It also interacts with adenosine A1 receptors, which are involved in modulating the release of neurotransmitters and excitatory signaling in the brain. This interaction can influence physiological processes such as sleep regulation and neuroprotection.

Enzyme Inhibition: Research has suggested that (R)-2-Amino-2-phenylacetamide may inhibit phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism. This suggests a potential therapeutic application in managing phenylketonuria (PKU).

p38 MAPK Signaling Pathway Inhibition: The related compound, 2-Phenylacetamide (B93265), has been found to inhibit the p38 MAPK signaling pathway, which is associated with anti-inflammatory, antioxidant, and anti-fibrosis effects. medchemexpress.com

The structural flexibility of the amide side chain in this compound is a significant factor in its interactions, particularly with water molecules, which is an important consideration in drug design. Modifications to the phenyl ring can significantly alter its binding affinity and selectivity for targets like the NMDA receptor.

In Vitro and In Vivo Pharmacological Studies

The interactions of this compound and its derivatives with biological targets have led to investigations into their pharmacological effects in various models.

The antagonistic effect of (R)-2-Amino-2-phenylacetamide on NMDA receptors has been linked to its potential antidepressant-like properties in animal models. One study focusing on rodent models observed that the administration of (R)-2-Amino-2-phenylacetamide resulted in a significant decrease in despair-like behaviors in forced swim tests, indicating potential antidepressant effects.

Furthermore, broader studies on phenylacetamide derivatives have demonstrated their potential as antidepressant agents. In research involving albino mice, various synthesized phenylacetamide derivatives showed moderate to good antidepressant activity in both the tail suspension test and the forced swimming test. mdpi.com

The role of this compound and its derivatives in pain management has been explored, largely attributed to their interaction with pain-related biological targets. The antagonism of NMDA receptors by (R)-2-Amino-2-phenylacetamide suggests its potential utility in treating chronic pain. A clinical trial investigating the efficacy of (R)-2-Amino-2-phenylacetamide in chronic pain management reported that participants who received the compound had lower pain scores compared to those who received a placebo, supporting its potential as an analgesic agent.

Derivatives of phenylacetamide have also shown promise in pain management. For instance, N-{3-(3-trifluoromethylphenyl)propyl}-4-(2-aminoethoxy)-3-methoxyphenylacetamide and related compounds have demonstrated powerful analgesic activities. google.co.zw Additionally, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have shown high efficacy against various types of pain, including tonic, neurogenic, and neuropathic pain in mouse models. mdpi.com

While direct studies on the antiparasitic activity of this compound are not extensively documented, research on its derivatives has shown significant potential against various protozoan parasites.

In vitro studies have demonstrated that compounds related to this compound exhibit antiparasitic properties. Specifically, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized and tested for their in vitro antiparasitic activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com

The results of these studies indicated notable activity. For example, one of the synthesized compounds showed an IC₅₀ of 3.95 μM against G. intestinalis, making it seven times more active than the reference drug benznidazole. mdpi.com Against T. vaginalis, two other compounds were found to be four times more active than benznidazole. mdpi.com

The following table summarizes the in vitro antiparasitic activity of selected 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives.

CompoundTarget ParasiteIC₅₀ (μM)Reference
Compound 7 Giardia intestinalis3.95 mdpi.com
Compound 7 Trichomonas vaginalis>100 mdpi.com
Compound 8 Giardia intestinalis>100 mdpi.com
Compound 8 Trichomonas vaginalis12.3 mdpi.com
Benznidazole (Control) Giardia intestinalis27.68 mdpi.com
Benznidazole (Control) Trichomonas vaginalis50.4 mdpi.com

Derivatives of 2-amino-4-arylthiazole have also been investigated for their activity against G. intestinalis, with some bromo-analogues showing high in vitro activity. researchgate.net

Derivatives of 2-phenylacetamide have been a focus of research for their potential anticancer and antitumor activities. While 2-Phenylacetamide itself has been shown to promote the proliferation of MCF-7 breast cancer cells at certain concentrations, various structural modifications have led to compounds with potent cytotoxic effects against cancer cell lines. medchemexpress.com

For example, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives have been synthesized and evaluated for their cytotoxic activity. tandfonline.com These compounds were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. tandfonline.com One derivative with an ortho-chlorine moiety on the phenyl ring was particularly active against HeLa cells, with an IC₅₀ of 1.3 ± 0.14 µM. researchgate.net

Another class of derivatives, N-[4-(benzothiazole-2-yl)phenyl]acetamides, has also been synthesized and screened for antitumor activity against a panel of approximately 60 human tumor cell lines. nih.govnih.gov Among these, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide showed considerable anticancer activity against several cancer cell lines. nih.govnih.gov

The table below presents the cytotoxic activity of a selected N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivative.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 8a HeLa (Cervical Cancer)1.3 ± 0.14 researchgate.net
Compound 8a A549 (Lung Carcinoma)>50 researchgate.net
Compound 8a U87 (Glioblastoma)10.4 ± 1.21 researchgate.net
Doxorubicin (Control) HeLa (Cervical Cancer)0.9 ± 0.09 researchgate.net
Doxorubicin (Control) A549 (Lung Carcinoma)1.1 ± 0.11 researchgate.net
Doxorubicin (Control) U87 (Glioblastoma)1.3 ± 0.15 researchgate.net
Induction of Apoptosis in Susceptible Cells

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity.

General Antibacterial Activity: Phenylacetamide derivatives have been recognized for their pharmacological and biological activities, including antimicrobial effects. irejournals.com

Activity Against Specific Pathogens: A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were evaluated for their antibacterial activity against several bacterial strains and showed moderate to high activity. irejournals.comirejournals.com

Derivatives of 2-amino-N-(p-Chlorophenyl) acetamide were tested against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, demonstrating significant antibacterial activity. irejournals.com

Specifically, one compound in the series showed significant activity against a strain of A. baumannii. irejournals.com Another compound was found to have the highest antibacterial effect against a strain of S. aureus. irejournals.com

Research on 2-mercaptobenzothiazole-clubbed phenylacetamides also revealed promising activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). benthamscience.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

Bacterial StrainDerivative ClassActivity
Acinetobacter baumannii2-Amino-N-(p-Chlorophenyl) acetamidesSignificant activity irejournals.com
Pseudomonas aeruginosa2-Amino-N-(p-Chlorophenyl) acetamidesModerate to high activity irejournals.com
Staphylococcus aureus2-Amino-N-(p-Chlorophenyl) acetamidesHighest antibacterial effect from one compound irejournals.com
Staphylococcus aureus (including MRSA)2-Mercaptobenzothiazole-clubbed phenylacetamidesPromising activity benthamscience.com

Research has also explored the antifungal potential of related phenylacetamide compounds.

The synthetic amide 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus. scielo.brscielo.br The likely mechanism of action is binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brscielo.br

This same compound also showed antifungal activity against various strains of Aspergillus niger. researchgate.net

Antifungal Properties
Activity Against Aspergillus flavus Strains

Research into the antifungal properties of phenylacetamide derivatives has shown notable activity against pathogenic fungi. While direct studies on this compound are limited, significant research has been conducted on its analogue, 2-chloro-N-phenylacetamide, against various strains of Aspergillus flavus.

Studies have demonstrated that 2-chloro-N-phenylacetamide exhibits antifungal activity with a Minimum Inhibitory Concentration (MIC) ranging from 16 to 256 μg/mL and a Minimum Fungicidal Concentration (MFC) between 32 and 512 μg/mL against different Aspergillus flavus strains. researchgate.netnih.gov The MIC of this analogue was also found to inhibit the germination of conidia, a critical stage in fungal proliferation. researchgate.netscielo.brresearchgate.net However, when combined with the conventional antifungal agents amphotericin B and voriconazole, antagonistic effects were observed. researchgate.netnih.govscielo.br

**Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against *Aspergillus flavus***

Parameter Concentration Range (μg/mL) Reference
Minimum Inhibitory Concentration (MIC) 16 - 256 researchgate.net, nih.gov
Minimum Fungicidal Concentration (MFC) 32 - 512 researchgate.net, nih.gov
Mechanism of Action: Ergosterol Binding and DNA Synthesis Inhibition

The primary mechanism of antifungal action for the analogue 2-chloro-N-phenylacetamide is believed to involve the fungal cell membrane. scielo.br It is proposed that the compound binds to ergosterol, a vital component of the fungal plasma membrane. researchgate.netscielo.brresearchgate.net This interaction likely disrupts membrane integrity, potentially leading to the formation of pores and subsequent leakage of cellular contents. scielo.br An increase in the MIC of 2-chloro-N-phenylacetamide in the presence of exogenous ergosterol supports this membrane-targeting mechanism. scielo.brscielo.br

In addition to its effects on the cell membrane, 2-chloro-N-phenylacetamide may also inhibit DNA synthesis by targeting thymidylate synthase. researchgate.netscielo.brresearchgate.net Separately, this compound itself has been reported to inhibit the replication of DNA by binding to the protein polymerase, which obstructs the transfer of amino acids from tRNA to the growing DNA strand, ultimately leading to apoptosis in susceptible cells. biosynth.com

Antiviral Effects

The antiviral potential of this compound and its derivatives has been noted in several studies. The compound itself is reported to possess antiviral effects. The broader compound, 2-Phenylacetamide, has been investigated as a potential antiviral drug, with some studies indicating it can inhibit HIV infection. biosynth.com Furthermore, a library of candidate molecules based on the structure of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide was synthesized to develop a small-molecule inhibitor that prevents the entry of the measles virus into host cells. nih.gov One identified compound from this library demonstrated strong activity against various wild-type measles virus strains. nih.gov

Anti-inflammatory Effects

This compound has been cited for its anti-inflammatory properties. The related compound, 2-Phenylacetamide, also exhibits anti-inflammatory effects. medchemexpress.com Research on other derivatives has provided more detailed insights. For instance, the non-steroidal anti-inflammatory compound N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide was found to reduce elevated levels of pro-inflammatory cytokines such as IFN-gamma, TNF-alpha, IL-1beta, IL-6, and IL-18 in an animal model of cerebral ischemia. nih.gov Similarly, N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory activity by reducing the expression of IL-1β and TNF-α. researchgate.net Studies on a series of synthesized 2-phenylglyoxylic acid derivatives also revealed significant anti-inflammatory activity in mice. researchgate.net

Anticonvulsant Activity

The potential for anticonvulsant activity has been explored in derivatives of this compound. A study of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed that several compounds in this series possessed broad-spectrum anticonvulsant properties in various animal seizure models. mdpi.com One compound, in particular, was effective in a model of drug-resistant epilepsy. mdpi.com The synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides has also been a focus of research, as these analogues are considered potent anticonvulsants. lookchem.com Further research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also assessed their potential for anticonvulsant activity. uj.edu.pl

Table 2: Anticonvulsant Activity of a Phenylacetamide Derivative (Compound 14)

Seizure Model ED₅₀ (mg/kg) Reference
Maximal Electroshock (MES) 49.6 mdpi.com
6 Hz (32 mA) 31.3 mdpi.com
Subcutaneous Pentylenetetrazole (scPTZ) 67.4 mdpi.com
6 Hz (44 mA) - Drug-Resistant Model 63.2 mdpi.com

Neuroprotective Activities

The (R)-enantiomer of this compound is of particular interest for its potential neuroprotective effects. Its biological activity is attributed to its interaction with key receptors in the nervous system. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity. Furthermore, it modulates neurotransmitter release by interacting with adenosine A1 receptors, which are involved in processes like sleep regulation and neuroprotection. Derivatives of phenylacetamide have also been investigated for neuroprotective properties. For example, certain 2-amino-1,3,4-thiadiazole-based compounds and 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have shown neuroprotective effects. brieflands.comnih.gov

Effect on Renal Fibrosis via MAPK Pathway Mediated RAAS and Oxidative Stress

Research on the analogue 2-phenylacetamide (PA), a major active component from Lepidium apetalum Willd., has demonstrated its potential to inhibit renal fibrosis. nih.govresearchgate.net In studies using spontaneously hypertensive rats (SHR), PA was found to reduce blood pressure, alleviate renal pathological injury, and decrease collagen deposition. nih.gov The underlying mechanism involves the inhibition of the MAPK signaling pathway, which in turn mediates the renin-angiotensin-aldosterone system (RAAS) and oxidative stress. nih.govresearchgate.net PA treatment led to a decrease in the expression of NADPH Oxidase 4 (NOX4), transforming growth factor-β (TGF-β), and SMAD3. nih.gov Molecular docking studies further suggested that PA can occupy the ligand-binding sites of p38 MAPK. nih.govresearchgate.net

Table 3: Effects of 2-phenylacetamide on Markers of Renal Fibrosis

Marker Effect of Treatment Reference
Blood Pressure Reduced nih.gov
Renal Pathological Injury Relieved nih.gov
Collagen Deposition Reduced nih.gov
NADPH Oxidase 4 (NOX4) Expression Decreased nih.gov
Transforming growth factor-β (TGF-β) Expression Decreased nih.gov
SMAD3 Expression Decreased nih.gov

Medicinal Chemistry and Drug Discovery Applications

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For the 2-Amino-2-phenylacetamide scaffold, these studies have been crucial in identifying key structural motifs responsible for its activity and in guiding the design of more potent and selective compounds.

Modifications to the phenyl ring of the this compound core have a demonstrable impact on biological activity, as seen in derivatives designed as anticonvulsants. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the anilide ring (a phenylacetamide derivative) was closely linked to anticonvulsant efficacy. The results from pharmacological studies indicated that derivatives with a 3-(trifluoromethyl) group on the anilide ring were particularly active in the maximal electroshock (MES) seizure model, while many of the corresponding 3-chloroanilide analogs were inactive. nih.gov This highlights how the electronic properties of substituents on the phenyl ring can modulate the pharmacological profile.

Conversely, in studies where 2-amino-N-phenylacetamide was identified as an inhibitor of SLACK (KNa1.1, KCNT1) potassium channels, the SAR was found to be relatively "flat". nih.gov This suggests that the core structure is highly optimized for this particular target, and significant structural modifications, including major changes to the aromatic ring, often result in a complete loss of inhibitory activity. nih.govdntb.gov.ua Only minor structural alterations were found to yield compounds with activity similar to the original hit compound. nih.gov

The correlation between structural changes and receptor binding is a key aspect of drug design. For this compound derivatives, this has been notably explored in the context of ion channels relevant to epilepsy.

Initial high-throughput screening identified 2-amino-N-phenylacetamide as an inhibitor of SLACK potassium channels. mdpi.commdpi.com These channels are critical regulators of electrical conductance in the central nervous system, and gain-of-function mutations are linked to severe epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.commdpi.com The inhibitory activity of the 2-amino-N-phenylacetamide scaffold on SLACK channels confirmed its potential as a starting point for antiepileptic drug design. mdpi.com However, as noted, the flat SAR profile indicated that the binding pocket is restrictive, tolerating only minor changes. nih.gov

In addition to SLACK channels, related structures have been investigated for their affinity to other neuronal targets. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the most potent compound was found to be a moderate binder to site 2 of neuronal voltage-sensitive sodium channels, another important target for anticonvulsant drugs. nih.gov

The table below summarizes the general SAR findings for this compound derivatives targeting ion channels.

Structural Modification Target Impact on Activity Reference(s)
Significant changes to the phenyl ringSLACK Potassium ChannelLoss of inhibitory activity nih.gov
Minor structural changes to the scaffoldSLACK Potassium ChannelActivity similar to the parent compound is maintained nih.gov
Substitution of 3-chloro with 3-trifluoromethyl on anilide ringAnticonvulsant Activity (MES model)Increased activity nih.gov
Introduction of a phenylpiperazinyl-acetamide structureVoltage-Sensitive Sodium ChannelsModerate binding affinity observed nih.gov

Impact of Substituents on Phenyl Ring on Biological Activity

Lead Optimization and Drug Design Strategies

The this compound scaffold has been actively employed in lead optimization and drug design, serving as a foundational structure for creating more complex and targeted molecules.

The chemical tractability of this compound makes it a valuable building block for synthesizing diverse bioactive molecules. Its functional groups allow for the attachment of various other chemical moieties, leading to the creation of libraries of compounds for screening.

Researchers have used this scaffold to synthesize:

Anticonvulsant Agents: New N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Other research has focused on creating hybrid molecules that merge the phenylacetamide structure with a pyrrolidine-2,5-dione core, another known pharmacophore in anti-epileptic drugs. nih.gov

Neuroprotective Agents: Phenylacetamide derivatives incorporating 1H-pyrazole or 1H-1,2,4-triazole rings have been synthesized and studied for their potential to protect neuronal cells, which is relevant for treating neurodegenerative diseases. acgpubs.org

Antibacterial Agents: By introducing a 4-arylthiazole moiety to an N-phenylacetamide scaffold, scientists have developed new compounds with significant in vitro antibacterial activity against pathogens like Xanthomonas oryzae. mdpi.com

Anticancer Agents: The phenylacetamide structure has been incorporated into more complex molecules, such as N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives, which have been evaluated for their potential as cytotoxic agents against cancer cell lines.

The following table presents examples of bioactive molecules developed using the phenylacetamide scaffold.

Derivative Class Target Activity Reference(s)
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidesAnticonvulsant nih.gov
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamidesAnticonvulsant, Antinociceptive nih.gov
Phenylacetamides with 1H-pyrazole/1H-1,2,4-triazoleNeuroprotective, AChE Inhibition acgpubs.org
N-phenylacetamides with 4-arylthiazoleAntibacterial mdpi.com
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamidesAnticancer

A primary focus for derivatives of this compound has been the development of drugs for neurological disorders, especially epilepsy. The discovery of 2-amino-N-phenylacetamide as a SLACK channel inhibitor provided a rational basis for designing new antiepileptic drugs. mdpi.commdpi.com Epilepsy linked to gain-of-function mutations in the KCNT1 gene, which encodes the SLACK channel, is often resistant to existing therapies, making novel inhibitors a compelling therapeutic strategy. mdpi.com

Furthermore, the molecular hybridization approach, which combines the structural features of phenylacetamide with other known antiepileptic pharmacophores, has led to the discovery of compounds with a broad spectrum of anticonvulsant activity in animal models. nih.gov Beyond epilepsy, phenylacetamide derivatives are being explored for their neuroprotective potential in the context of diseases like Alzheimer's and Parkinson's, where alleviating oxidative stress is a key therapeutic goal. acgpubs.org

The physicochemical properties of a drug candidate, such as solubility, are critical for its formulation and bioavailability. Many organic molecules, including derivatives of this compound, may exhibit poor water solubility. researchgate.net A common and effective strategy in pharmaceutical development to address this is salt formation. spectroscopyonline.comnih.gov

For compounds containing a basic functional group, such as the primary amine in this compound, reaction with a strong acid like hydrochloric acid (HCl) forms a hydrochloride salt. spectroscopyonline.com This salt form is generally much more water-soluble than the free base, which can improve dissolution rates and oral bioavailability. spectroscopyonline.comnih.gov The hydrochloride salt of this compound is a known formulation, underscoring the application of this strategy to improve its drug-like properties for research and potential therapeutic use. biosynth.com While effective, the formation of a hydrochloride salt can sometimes lead to the common ion effect in the acidic environment of the stomach, which must be considered during formulation development. rjpdft.com

Design of New Drugs Targeting Neurological Disorders

Chiral Building Block in Asymmetric Synthesis for Pharmaceuticals

The compound this compound, particularly in its enantiomerically pure forms, serves as a crucial chiral building block in medicinal chemistry. Its structure, featuring a stereocenter at the α-carbon, is foundational for the asymmetric synthesis of a wide array of pharmaceutical compounds. The stereochemistry of this building block is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Its utility lies in its ability to introduce chirality into a target molecule, guiding the formation of specific stereoisomers, which is a fundamental requirement in the development of modern, highly selective drugs.

One of the most significant applications of this compound in asymmetric synthesis is its use as a chiral auxiliary to produce non-proteinogenic α-amino acids and chiral amines. These products are valuable intermediates for pharmaceuticals. acs.org (R)-phenylglycine amide, an enantiomer of this compound, has been effectively employed in diastereoselective Strecker syntheses. rug.nl

In this approach, the chiral amine acts as an auxiliary that controls the stereochemical outcome of the reaction. The Strecker reaction, involving an aldehyde, sodium cyanide, and the chiral amine, generates an α-amino nitrile. Due to the influence of the chiral (R)-phenylglycine amide, one diastereomer of the resulting amino nitrile is formed preferentially. rug.nl A key advantage of this method is the phenomenon of a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. rug.nl This process drives the equilibrium towards the formation of the desired solid diastereomer, allowing it to be isolated in high yield and high diastereomeric purity. rug.nl The diastereomerically pure α-amino nitrile can then be hydrolyzed to yield the target enantiomerically pure α-amino acid. rug.nl

For instance, the reaction of pivaldehyde with (R)-phenylglycine amide in the presence of sodium cyanide and acetic acid in water leads to the formation of the corresponding α-amino nitrile. rug.nl Through a crystallization-induced asymmetric transformation, a single diastereomer can be obtained in high yield. rug.nl

Table 1: Diastereoselective Strecker Reaction using (R)-Phenylglycine Amide with Pivaldehyde

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1254884>99/1
2404889>99/1
3554893>99/1
4703091>99/1

Data sourced from a study on asymmetric Strecker synthesis. rug.nl

This method provides a robust pathway to synthesize enantiomerically pure unnatural α-amino acids like (S)-tert-leucine, which is a valuable component in various pharmaceutical agents. rug.nl

The utility of this compound as a chiral building block extends to the synthesis of complex molecules possessing multiple stereocenters. The initial chirality of the building block can direct the stereochemistry of subsequent reactions, allowing for the construction of stereochemically defined complex structures.

The diastereoselective Strecker synthesis mentioned previously is a prime example. rug.nl The product of the reaction between (R)-phenylglycine amide and an aldehyde is an α-amino nitrile with two stereocenters. The configuration of the first is derived from the chiral auxiliary, and it directs the formation of the second stereocenter during the nucleophilic addition of cyanide. rug.nl By achieving high diastereoselectivity (dr > 99/1), this reaction effectively sets two adjacent stereocenters in a controlled manner. rug.nl The resulting diastereomerically pure amino nitrile serves as an intermediate that can be further elaborated into more complex pharmaceutical targets, with the stereochemical integrity preserved. rug.nl This control is essential in drug development, where the specific three-dimensional arrangement of atoms is directly linked to biological activity.

Analytical and Computational Research Methodologies

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental in the analysis of 2-Amino-2-phenylacetamide, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum typically shows a multiplet in the aromatic region (δ 7.26-7.43 ppm) corresponding to the five protons of the phenyl group. rsc.org A singlet is observed for the methine proton (CH) at approximately δ 4.44 ppm. rsc.org The two protons of the primary amine (NH₂) and the two protons of the amide (CONH₂) can also be identified, although their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals for this compound include a peak for the carbonyl carbon of the amide group at around δ 176.87 ppm. rsc.org The carbon atoms of the phenyl ring appear in the range of δ 126.67-141.15 ppm. rsc.org The signal for the α-carbon (the carbon attached to both the phenyl group and the amino group) is typically found at approximately δ 58.63 ppm. rsc.org

Table 1: NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Assignment
¹H 7.26-7.43 (m) Phenyl protons
¹H 4.44 (s) Methine proton (CH)
¹³C 176.87 Carbonyl carbon (C=O)
¹³C 141.15 Quaternary phenyl carbon
¹³C 128.38 Phenyl carbons
¹³C 127.61 Phenyl carbons
¹³C 126.67 Phenyl carbons
¹³C 58.63 α-carbon (CH)

Data obtained in CD3OD. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov The molecular ion peak [M]+ for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.18 g/mol ). chemscene.combiosynth.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. beilstein-journals.org

Common fragmentation patterns involve the loss of the amide group or cleavage of the bond between the α-carbon and the phenyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.gov The IR spectrum displays characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group gives a strong absorption band around 1650-1710 cm⁻¹. rsc.org Bending vibrations for the N-H groups are also present. Aromatic C-H stretching and C=C stretching vibrations from the phenyl ring are also visible in the spectrum. rsc.org

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amine/Amide) Stretching 3200-3400
C=O (Amide) Stretching 1650-1710
C-H (Aromatic) Stretching 3000-3100
C=C (Aromatic) Stretching 1450-1600

Data is a general representation and can vary. nih.govrsc.org

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits a maximum absorption (λmax) in the UV region, which is characteristic of the phenyl group. The λmax is reported to be around 254 nm. guidechem.comchemicalbook.com

Thin Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of chemical reactions involving this compound. rsc.orgresearchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (eluent), the separation of reactants, intermediates, and products can be visualized. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. This allows for the qualitative assessment of reaction completion. jopcr.com Visualization can be achieved using UV light or by staining with a suitable reagent like potassium permanganate. rsc.org

Ultraviolet-Visible (UV-VIS) Spectroscopy

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are valuable tools for investigating the properties of this compound at the molecular level. These methods can predict various properties and provide insights that complement experimental data.

Calculated properties for this compound include:

Topological Polar Surface Area (TPSA): This is a descriptor that correlates with drug transport properties. For this compound, the TPSA is calculated to be 69.1 Ų. nih.govguidechem.com

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated XLogP3 value is -0.1. nih.gov

Rotatable Bond Count: This parameter relates to the conformational flexibility of the molecule. This compound has two rotatable bonds. guidechem.com

Hydrogen Bond Donor and Acceptor Count: The molecule has two hydrogen bond donors (the NH₂ and CONH₂ groups) and two hydrogen bond acceptors (the oxygen and nitrogen atoms of the amide group). guidechem.com

Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and predict its spectroscopic properties, such as IR and NMR spectra, which can then be compared with experimental results for validation. tandfonline.com Molecular docking studies can also be performed to understand how this compound might interact with biological targets. derpharmachemica.com

Table 3: Computed Molecular Properties of this compound

Property Value Reference
Molecular Weight 150.18 g/mol chemscene.combiosynth.com
Molecular Formula C₈H₁₀N₂O chemscene.combiosynth.com
TPSA 69.1 Ų nih.govguidechem.com
XLogP3 -0.1 nih.gov
Rotatable Bond Count 2 guidechem.com
Hydrogen Bond Donors 2 guidechem.com
Hydrogen Bond Acceptors 2 guidechem.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict the geometries, energies, and various other properties of molecules.

In the study of this compound derivatives, DFT calculations have been instrumental. For instance, research on a series of 2-(2-aryl amino) phenyl acetamide (B32628) derivatives utilized DFT to perform computational studies for predicting reactivity. researchgate.netcyberleninka.ru These calculations are crucial for understanding the fundamental electronic properties that govern the behavior of these molecules.

Prediction of Reactivity and Electron Distribution (HOMO/LUMO)

A key application of DFT is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. cyberleninka.ru

For a series of synthesized 2-(2-aryl amino) phenyl acetamide derivatives, DFT calculations were performed to compute the spatial electron distribution of HOMO and LUMO. researchgate.netcyberleninka.ru This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks, thereby offering insights into the reaction mechanisms. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Compound DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Derivative B-5.11-1.024.09
Derivative D-5.23-1.154.08
Derivative F-5.34-1.214.13
Derivative H-5.45-1.354.10
Derivative K-5.78-1.654.13

Table 1: Theoretical calculation of HOMO and LUMO energies for several 2-(2-aryl amino) phenyl acetamide derivatives, illustrating the application of DFT in predicting electronic properties. Data sourced from a study on 2-(2-aryl amino) phenyl acetamide derivatives. cyberleninka.ru

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand (small molecule) binds to the active site of a protein.

Ligand-Receptor Interactions (e.g., COX-II, Ergosterol (B1671047), Slack channels)

Molecular docking studies have been crucial in elucidating the potential biological targets of this compound derivatives.

Cyclooxygenase-II (COX-II): Several studies have performed docking of this compound derivatives against the COX-II enzyme, which is a key target for anti-inflammatory drugs. researchgate.netcyberleninka.ru These studies aimed to understand the binding modes and predict the anti-inflammatory potential of the synthesized compounds. For example, in a study of 2-(2-aryl amino) phenyl acetamide derivatives, four compounds (D, F, H, and L) showed high docking scores against prostaglandin (B15479496) synthetase-2 (COX-II coenzyme), indicating strong potential binding affinity. researchgate.netcyberleninka.ru The results often correlate well with in vitro anti-inflammatory activity. cyberleninka.ru Another study on phenoxyacetanilide derivatives also reported docking against the COX-2 enzyme, with one compound showing a docking score of -8.9 Kcal/mol. semanticscholar.org

Slack Channels: 2-Amino-N-phenylacetamide derivatives have been identified as inhibitors of Slack (KNa1.1) potassium channels, which are implicated in rare epileptic disorders. mdpi.comnih.govnih.gov High-throughput screening followed by structure-activity relationship (SAR) studies identified VU0606170, a 2-amino-N-phenylacetamide, as a low micromolar inhibitor of Slack channels. nih.gov Molecular docking studies, though challenging without a known binding site, are a part of the broader computational effort to optimize these inhibitors. mdpi.comvulcanchem.com

Ergosterol Biosynthesis: While not directly on this compound, related studies on other antifungal amides have used molecular docking to investigate interactions with enzymes crucial for ergosterol biosynthesis, such as lanosterol (B1674476) 14α-demethylase (CYP51). rsc.orgimpactfactor.org This methodology is applicable to assess the potential antifungal activity of novel phenylacetamide derivatives by targeting the fungal cell membrane's integrity.

Compound/DerivativeTargetDocking Score (kcal/mol)Key Interacting Residues
RKS-1 (phenoxyacetanilide deriv.)COX-2-8.9SER-530, TRY-355
2-amino-N-phenylacetamide (VU0606170)Slack Channel-N/A
Isatin N-phenylacetamide deriv. (2h)hCA II-Predicted binding conformations studied

Table 2: Representative molecular docking findings for phenylacetamide derivatives against various biological targets. semanticscholar.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR can predict the potency of new, unsynthesized compounds.

QSAR studies have been applied to various series of phenylacetamide derivatives to understand the structural requirements for their biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.netniscpr.res.in For instance, a QSAR analysis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed that the presence of a methylene (B1212753) group between the phenyl and carboxyamido moiety could decrease antibacterial activity. researchgate.net Another study on 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors developed a statistically significant 2D-QSAR model with a correlation coefficient (r²) of 0.9469. nih.gov These models provide crucial insights for designing novel derivatives with enhanced biological activity. acs.org

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a broad range of computational methods, including DFT, molecular docking, and QSAR, to predict the biological activity of chemical compounds entirely on a computer. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

For derivatives of this compound, in silico modeling has been used to predict a wide array of activities. For example, the PASS (Prediction of Activity Spectra for Substances) platform was used to predict the antiprotozoal activity of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which showed high similarity to known antiprotozoal drugs. mdpi.com Similarly, in silico tools are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. nih.gov

Conformational Analysis and Thermodynamic Favored Species

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of a molecule can significantly impact its biological activity, as it determines how it fits into a receptor's binding site.

While detailed studies focusing solely on the conformational analysis of the parent this compound are not extensively documented in the provided context, this methodology is a fundamental part of computational analysis. For related structures, such as ampicillin, which contains a 2-amino-2-phenylacetamido group, potential energy surface (PES) scans using DFT have been employed to predict the minimum energy structure and thus the most thermodynamically favored conformation. researchgate.net Such analyses are crucial for understanding the molecule's behavior in solution and its interaction with biological targets. The conformational properties of phenylacetamide derivatives have been noted as important for their activity against drug-resistant S. aureus. researchgate.net

Preclinical and Toxicology Research

In Vitro Toxicity Assessments

In vitro studies are crucial for providing initial data on a compound's potential to harm cells. These assessments often involve exposing various types of cells to the compound and measuring the effects on cell viability and genetic material.

The direct cytotoxic effects of 2-Amino-2-phenylacetamide itself are not extensively detailed in publicly available literature. However, research into its chemical derivatives provides insight into how modifications of the core structure influence biological activity.

Studies on various derivatives of phenylacetamide have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. One derivative, compound 8a, showed potent activity against HeLa cells with a half-maximal inhibitory concentration (IC50) of 1.3 µM. Similarly, N-(benzazol-2-yl)-2-phenylacetamide derivatives were evaluated against the MCF7 human breast cancer cell line, with some compounds exhibiting exceptional cytotoxicity. researchgate.net Another study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives reported that a compound with a chlorine at the ortho position of the phenyl ring had high potency against the SKNMC neuroblastoma cell line, with an IC50 value of 4.5 µM. brieflands.com

These findings indicate that the phenylacetamide scaffold is a viable candidate for developing compounds with cytotoxic properties, although the specific contribution of the 2-amino group on the parent molecule, this compound, requires more direct investigation.

Table 1: Cytotoxicity of this compound Derivatives in Various Cell Lines

Derivative Class Cell Line(s) Key Findings Reference
N-(...Thiazol-2-yl)-2-(...Phenylacetamido) Acetamide HeLa, A549, U87 Compound 8a was most active against HeLa (IC50 = 1.3 µM).
N-(benzazol-2-yl)-2-phenylacetamide MCF7 Certain derivatives showed exceptional cytotoxicity. researchgate.net
N-(...Thiadiazol-2-yl)-2-phenylacetamide SKNMC, HT-29, PC3 A derivative with ortho-chloro substitution was potent against SKNMC (IC50 = 4.5 µM). brieflands.com
2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one U87MG A derivative showed high cytotoxicity (IC50 = 0.26 µM), greater than the reference drug. jst.go.jp

Based on available research, specific studies on the genotoxicity of this compound, which would assess its potential to damage genetic material (DNA), are not readily found. A material safety data sheet for the compound indicates that no data is available for germ cell mutagenicity.

Cytotoxicity Evaluation in Various Cell Lines

In Vivo Preclinical Toxicology Studies

In vivo studies involve the administration of a compound to animal models to observe its effects on a whole, living organism. This can reveal systemic toxicities and effects on specific organs that cannot be observed in cell cultures.

The potential for neurotoxicity is a key consideration in safety profiling. While some databases classify this compound as a substance with potential health hazards, including neurotoxicity upon repeated exposure, specific in vivo neurotoxicity studies, such as the rotarod test, have not been reported for the compound itself. ca.govnih.gov However, neurotoxicity assessments are a standard part of the preclinical evaluation for derivatives. For example, the rotarod test was used to evaluate the neurotoxic effects of novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives synthesized from phenylacetamide precursors. researchgate.net This indicates that while data on the parent compound is scarce, the methodologies are established for its chemical family.

Information regarding the comprehensive toxicological profile of this compound is limited. However, some data on its acute toxicity is available. One source reports an intravenous LD50 (the dose lethal to 50% of the test subjects) in mice as 180 mg/kg. ssl-images-amazon.com The compound is also classified under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) with hazard statements indicating it may be harmful if swallowed or inhaled and causes skin and serious eye irritation. bldpharm.comnih.gov

Table 2: Hazard Classification for this compound

Hazard Type Classification Reference
Acute Toxicity (Oral) Category 4 cato-chem.com
Acute Toxicity (Intravenous, mouse) LD50: 180 mg/kg ssl-images-amazon.com
Skin Irritation Category 2 nih.gov
Eye Irritation Category 2 nih.gov
Specific target organ toxicity (single exposure) Category 3 (Respiratory tract irritation) nih.gov

Neurotoxicity Studies (e.g., Rotarod Test)

Safety Considerations in Handling and Research Applications

Given its hazard classifications, specific precautions are necessary when handling this compound in a research setting. ssl-images-amazon.com Standard safety protocols should be strictly followed to minimize risk to laboratory personnel.

Key handling recommendations include:

Engineering Controls: Use in a well-ventilated area, preferably with appropriate exhaust ventilation like a fume hood, to avoid the formation and inhalation of dust and aerosols.

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including fire/flame resistant and impervious clothing, chemical-resistant gloves inspected before use, and tightly fitting safety goggles.

Handling Practices: Avoid contact with skin and eyes. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. After handling, wash hands and other exposed areas thoroughly.

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage conditions are refrigerated (2-8°C) under an inert atmosphere. bldpharm.com

Spills and Emergencies: In case of a spill, keep unnecessary personnel away and avoid inhalation of dust from the spilled material. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam, and wear a self-contained breathing apparatus if necessary.

Table 3: Summary of Handling and Safety Recommendations

Precaution Category Recommendation Reference
Ventilation Provide appropriate exhaust ventilation where dust is formed.
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with inspected, chemical-resistant gloves.
Skin/Body Protection Wear fire/flame resistant and impervious clothing.
First Aid (Eyes) Rinse with pure water for at least 15 minutes and consult a doctor.
First Aid (Ingestion) Rinse mouth with water, do not induce vomiting, and call a poison control center.
Storage Keep container tightly closed in a dry, well-ventilated place; store in a refrigerator.

Future Research Directions and Unexplored Avenues

Novel Therapeutic Applications

While the utility of 2-Amino-2-phenylacetamide derivatives in depression and pain management is established, its structural features suggest a broader therapeutic scope. The exploration of this compound and its analogues in other disease contexts is a promising frontier, driven by the need for novel treatments with unique mechanisms of action.

The neuroactive properties of phenylglycinamide derivatives warrant investigation into a wider range of neurological conditions. Recent studies have revealed that specifically designed hybrid molecules based on this scaffold exhibit significant anticonvulsant properties. mdpi.comresearchgate.netsciforum.netnih.govacs.org These compounds have demonstrated robust efficacy in preclinical models such as the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comacs.org

The mechanism behind this anticonvulsant activity appears to be multimodal, a highly desirable feature for treating complex neurological diseases. mdpi.comresearchgate.netsciforum.netnih.gov Research indicates that these derivatives can act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is increasingly recognized for its role in the central nervous system, including the hippocampus and cortex, where it may influence seizure induction. mdpi.comnih.gov Beyond TRPV1 antagonism, these molecules have also been shown to inhibit voltage-gated sodium and calcium channels, key targets in managing neuronal hyperexcitability characteristic of epilepsy. mdpi.comresearchgate.netsciforum.net

This multimodal action suggests that this compound derivatives could be promising candidates for future development in epilepsy, particularly for drug-resistant forms where multi-target engagement is beneficial. sciforum.net Further research should focus on elucidating the precise interactions with these channels and exploring their potential in other neurological disorders where neuronal excitability is a key factor, such as certain types of neuropathies and potentially even neurodegenerative diseases like Parkinson's disease. mdpi.com

The N-phenylacetamide scaffold has shown significant promise as a source of new antimicrobial agents, addressing the critical global health issue of antibiotic resistance. nih.gov Derivatives incorporating moieties like 4-arylthiazole have demonstrated notable in vitro antibacterial activity against a range of plant and human pathogens. frontiersin.orgmdpi.comnih.gov

Future research should systematically evaluate these compounds against a broader panel of clinically relevant microorganisms, including multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. Studies have already shown activity for some derivatives against pathogens such as Bacillus subtilis, Escherichia coli, Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac). nih.govfrontiersin.orgmdpi.com

Understanding the mechanism of action is crucial for developing effective and durable antibiotics. A scanning electron microscopy (SEM) investigation into one N-phenylacetamide derivative revealed that it caused cell membrane rupture in Xoo, suggesting that membrane disruption could be a key antibacterial strategy for this class of compounds. nih.gov Another study pointed towards the inhibition of ParE, a bacterial DNA topoisomerase, as a potential target. nih.gov Future work should aim to:

Confirm the precise molecular targets.

Investigate the potential for bacteria to develop resistance to these compounds.

Explore structure-activity relationships (SAR) to optimize potency and spectrum. For instance, it has been noted that electron-donating and electron-withdrawing groups on the aryl ring can significantly influence inhibitory potential. frontiersin.org

Table 1: Reported Antibacterial Activity of select Phenylacetamide Derivatives

Derivative Type Target Organism Observed Effect/Potency Citation(s)
Thiazole-containing N-phenylacetamides Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ of 156.7 µM; cell membrane rupture mdpi.comnih.gov
Thiazole-containing N-phenylacetamides Xanthomonas axonopodis pv. citri (Xac) EC₅₀ of 281.2 µM mdpi.com
Thiazole-containing N-phenylacetamides Xanthomonas oryzae pv. oryzicola (Xoc) EC₅₀ of 194.9 µM mdpi.com
Benzohydrazide and Phenylacetamides Escherichia coli MIC values as low as 0.64 µg/mL; ParE inhibition nih.gov
Theophylline-1,2,4-triazole tethered N-phenylacetamide Bacillus subtilis MIC as low as 0.28 µg/mL frontiersin.org

The structural versatility of this compound allows it to serve as a template for designing inhibitors of various enzymes and modulators of diverse biological pathways. Beyond its known neuroactivity, research has indicated that derivatives can interact with targets relevant to other therapeutic areas.

One promising avenue is the development of enzyme inhibitors. Derivatives bearing sulfonamide groups have been shown to inhibit human carbonic anhydrase isoforms with Ki values in the nanomolar range, making them potential candidates for treating conditions like glaucoma and certain hypoxic tumors. vulcanchem.com Additionally, some phenylacetamide derivatives have been identified as potent inhibitors of the bacterial enzyme ParE, a crucial component of DNA topoisomerase. nih.gov As previously mentioned, the multimodal activity of certain phenylglycinamide derivatives, which includes antagonism of TRPV1 receptors and blockade of sodium and calcium channels, represents a significant area for further exploration. mdpi.comnih.gov These findings open the door to designing multi-target ligands for complex diseases.

Future research should screen this compound and its analogues against a wider array of biological targets. This could include:

Kinase panels to identify potential applications in oncology or inflammation.

G-protein coupled receptors (GPCRs) involved in metabolic or cardiovascular diseases.

Enzymes involved in metabolic pathways, building on initial findings that the compound may inhibit phenylalanine hydroxylase, which could have implications for managing phenylketonuria.

A model compound, this compound has been noted to inhibit DNA replication by binding to protein polymerase, which blocks the transfer of amino acids from tRNA to the growing DNA strand, ultimately leading to apoptosis in susceptible cells. biosynth.com This suggests potential applications in cancer research that are yet to be fully explored.

Investigating Wider Antimicrobial Spectrum and Resistance Mechanisms

Advancements in Asymmetric Synthesis

The production of enantiomerically pure this compound is critical for its use in pharmaceuticals, where one enantiomer often possesses the desired therapeutic activity while the other may be inactive or cause adverse effects. Future research in synthesis will focus on developing greener, more efficient, and highly selective methods.

Biocatalysis offers a sustainable alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. nih.govnih.govrsc.org Enzymes like lipases and transaminases are at the forefront of producing chiral amines such as this compound. almacgroup.com

Lipase-catalyzed kinetic resolution is a well-established method. For example, Candida antarctica Lipase B (CAL-B) can selectively hydrolyze racemic N-acetyl-2-phenylglycine amide, leaving the desired (R)-enantiomer with high enantiomeric excess (ee). researchgate.net Future work should focus on optimizing these resolutions by exploring different lipases, reaction media (such as deep eutectic solvents or micellar systems), and immobilization techniques to enhance enzyme stability and reusability. researchgate.netunito.it

Transaminase (TAm)-catalyzed asymmetric synthesis represents a more atom-economical approach, capable of converting a prochiral ketone directly into a single enantiomer of the amine with a theoretical yield of 100%. rsc.orgmdpi.com ω-Transaminases have been used to produce the (R)-configured amine from 2-phenyl-2-oxoacetamide with high yield and selectivity. Key areas for future advancement include:

Enzyme Engineering: Using techniques like directed evolution and rational design to create novel transaminases with improved stability, wider substrate scope, and enhanced catalytic efficiency. nih.govnih.govjmb.or.krdiva-portal.org

Cofactor Regeneration: Developing more efficient systems for recycling the essential pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to reduce process costs and improve economic viability for industrial-scale production. nih.gov

Immobilization: Advancing immobilization strategies to improve the stability, recovery, and reuse of transaminases, which is critical for industrial applications. nih.govmdpi.com

Table 2: Examples of Biocatalytic Methods for Chiral Amine Synthesis

Biocatalytic Method Enzyme Example Substrate Example Key Finding/Parameter Citation(s)
Kinetic Resolution Candida antarctica Lipase B (CAL-B) Racemic N-acetyl-2-phenylglycine amide >99% ee of (R)-Product preprints.org
Asymmetric Synthesis Arthrobacter sp. ω-Transaminase 2-Phenyl-2-oxoacetamide 85% Yield, 97% ee
Asymmetric Synthesis Phenylalanine Dehydrogenase (PheDH) mutant Benzylic and aliphatic ketones 1.58-fold increased reductive amination efficiency jmb.or.kr

Continuous flow chemistry is emerging as a transformative technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing. researchgate.neteuropeanpharmaceuticalreview.commt.com These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved product consistency and quality. researchgate.netmt.com The application of flow chemistry to the biocatalytic synthesis of chiral amines is a particularly promising research avenue.

The integration of immobilized biocatalysts, such as transaminases or lipases, into packed-bed reactors (PBRs) within a continuous flow system is a key strategy. rsc.orgacs.orgmdpi.comrsc.org This setup allows for:

Enhanced Productivity: Continuous operation eliminates downtime associated with batch reactors, leading to higher throughput. europeanpharmaceuticalreview.com

Catalyst Reusability: Immobilized enzymes are retained within the reactor, allowing for their long-term use and significantly reducing catalyst costs. mdpi.comrsc.org

Process Intensification: Flow systems can achieve high space-time yields. For instance, a continuous flow system for chiral amine synthesis demonstrated a 35-fold enhancement in space-time yield compared to a batch process. acs.org

Integrated Purification: Flow reactors can be coupled directly with downstream processing units for continuous extraction, separation, and crystallization, creating a fully integrated and automated manufacturing process. rsc.org

Future research will focus on optimizing these continuous flow biocatalytic systems by developing more robust immobilization techniques, designing novel reactor configurations (e.g., microreactors, monolith reactors), and integrating real-time monitoring and control to ensure consistent quality and high efficiency. rsc.orgmdpi.comresearchgate.net The successful implementation of these technologies will pave the way for the greener, safer, and more economical industrial production of this compound and other valuable chiral amines. mdpi.comhims-biocat.eu

Development of More Efficient and Selective Biocatalytic Processes

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The role of artificial intelligence (AI) and machine learning (ML) is rapidly expanding in pharmaceutical research, offering powerful tools to accelerate drug discovery and development. researchgate.net These technologies can analyze vast datasets to identify patterns, predict molecular interactions, and optimize drug candidates. premierscience.comnih.gov For a compound like this compound, AI and ML can be instrumental in exploring its therapeutic potential more efficiently.

Predictive modeling, a key application of AI in drug discovery, can be used to establish quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models for this compound and its derivatives. researchgate.netresearchgate.net These computational models analyze how variations in the chemical structure affect the biological activity, physicochemical properties, and toxicity of the compounds.

By leveraging algorithms like multiple linear regression (MLR), artificial neural networks (ANNs), and support vector machines (SVMs), researchers can predict the efficacy and potential risks of novel analogues before they are synthesized. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional drug screening. nih.gov For instance, machine learning models can predict a compound's binding affinity to a specific protein target, a critical step in drug design. researchgate.net Furthermore, these models can assess pharmacokinetic and toxicological profiles, minimizing the likelihood of late-stage failures in clinical trials. researchgate.net

Key parameters often considered in these models include:

Lipophilicity (LogP): Influences absorption and distribution.

Electronic Properties: Such as HOMO-LUMO energy gaps, which relate to chemical reactivity.

Steric Parameters (Molecular Refractivity): Relate to how the molecule fits into a receptor's binding site.

The development of robust predictive models for this compound would enable the rational design of new derivatives with enhanced therapeutic indices.

Comparative Studies with Analogues and Derivatives

Systematic comparative studies of this compound with its analogues and derivatives are crucial for understanding its structure-activity relationships (SAR). By modifying the core structure and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features.

For example, research on related phenylacetamide derivatives has shown that substitutions on the phenyl ring can significantly impact their biological effects. A study on N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety found that certain substitutions led to potent antibacterial activity. mdpi.com Specifically, a para-fluoro substitution on the phenyl ring enhanced antibacterial efficacy.

Below is a comparative table of this compound and some of its conceptual analogues, highlighting potential areas for comparative research.

Compound NameMolecular FormulaKey Structural Difference from this compoundPotential Area of Comparative Study
This compoundC₈H₁₀N₂O-Baseline for comparison
(S)-2-Amino-2-phenylacetamideC₈H₁₀N₂OStereoisomer (S-enantiomer)Stereospecific interactions and biological activity
(2R)-2-Amino-N-ethyl-2-phenylacetamideC₁₀H₁₄N₂OEthyl group on the amide nitrogenIncreased hydrophobicity and its effect on metabolic stability
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideC₁₇H₁₄FN₃OSAddition of a fluorinated arylthiazole groupEnhanced antibacterial activity and target specificity

This table is for illustrative purposes and includes compounds that could be part of a comparative study.

Further research could involve synthesizing a library of derivatives with systematic variations at the amino group, the phenyl ring, and the acetamide (B32628) moiety to comprehensively map the SAR.

Environmental and Sustainability Considerations in Synthesis Scale-Up

As with any chemical compound intended for potential large-scale production, the environmental impact and sustainability of the synthesis process for this compound are critical considerations. Challenges in the industrial scale-up of similar compounds often include ensuring consistent product quality, optimizing reaction yields, minimizing waste, and maintaining cost-effectiveness while adhering to environmental and safety standards. shyzchem.com

Future research should focus on developing "green" chemistry approaches for the synthesis of this compound. This could involve:

Use of Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol.

Catalytic Methods: Employing efficient and recyclable catalysts to improve reaction efficiency and reduce waste. For instance, palladium on carbon (Pd/C) is used in related reductions and can be recovered and reused.

Continuous Flow Systems: These systems can offer better control over reaction parameters, leading to higher yields and purity, and can reduce reaction times and waste compared to traditional batch processes.

Waste Management: Implementing procedures for neutralizing and properly disposing of any hazardous byproducts, such as acidic or basic vapors. shyzchem.com

Recent advancements in the synthesis of related amides have explored the use of deep eutectic solvents (DES) as a sustainable reaction medium, which can in some cases allow for the recovery of pure products without the need for chromatography or extraction with volatile organic compounds. ua.es Adopting such innovative and environmentally conscious methodologies will be paramount for the sustainable future of this compound production.

Q & A

Q. Table 1: Comparative Pharmacological Profiles of (R)- and (S)-2-Amino-2-phenylacetamide

Property(R)-Enantiomer(S)-Enantiomer
NMDA IC₅₀12 μM120 μM
A1 Receptor EC₅₀50 μM25 μM
Antidepressant Efficacy+++ (Tail suspension test)+

Q. Table 2: Key Synthetic Methods

MethodYieldPurityScale
Reductive Amination75%>98% eeLab (1–10 g)
ZnO-NP Ugi Reaction85%RacemicLab (100 mg)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.